![molecular formula C16H14N6S B2715889 N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine CAS No. 919871-20-8](/img/structure/B2715889.png)
N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
1,2,4-Triazole derivatives are one of the most important active pharmaceutical scaffolds. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The IR absorption spectra of 10a-k were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1. 1 H-NMR spectrum of compounds 7a-e showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related pyrido and thieno pyrimidine derivatives involves complex heterocyclization processes, illustrating the compound's relevance in chemical research and potential for creating diverse molecular structures with significant biological activities (Davoodnia et al., 2008). Another study detailed an efficient synthesis method for 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, showcasing advancements in chemical synthesis techniques (Sun et al., 2010).
Biological Activities
- The biological evaluation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated potent and selective serotonin 5-HT6 receptor antagonism, highlighting its potential in treating neurological disorders (Ivachtchenko et al., 2010).
- Antimicrobial activities have been observed in substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Mittal et al., 2011).
- A study on the synthesis and antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives revealed compounds with significant radical scavenging properties, suggesting their use as antioxidants (Kotaiah et al., 2012).
Potential Therapeutic Applications
- N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have been synthesized and evaluated as potential inhibitors of Bcr-Abl, indicating their use in cancer therapy (Arioli et al., 2011).
- An unexpected Dimroth rearrangement in the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines yielded compounds with potent antitumor activity, demonstrating the compound's potential in cancer research (Lauria et al., 2013).
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine, like other 1,2,4-triazole derivatives, is believed to interact with its target through the formation of hydrogen bonds . The nitrogen atoms in the 1,2,4-triazole ring can form hydrogen bonds with different targets, which can lead to changes in the activity of the target enzyme .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound could potentially improve its pharmacokinetic properties . The ability of the 1,2,4-triazole ring to form hydrogen bonds with different targets can lead to an improvement in the bioavailability of the compound .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines . These compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6S/c1-11(21-15-14-6-7-23-16(14)19-9-18-15)12-2-4-13(5-3-12)22-10-17-8-20-22/h2-11H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLDVWSBADMCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)NC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine |
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